

Oxime V in food science applications

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Compound Focus: Oxime V

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Chemical Profile and Discovery

Table 1: Basic Characteristics of Oxime V

Property	Description
Chemical Classification	Aldoxime; synthetic analog of perillartine [1] [2].
Historical Status	Primarily known as a synthetic compound since the 1970s [1].
Sweetness Intensity	Approximately 450 times sweeter than sucrose [1].
Stability	Stable above pH 3, making it potentially suitable for acidic soft drinks [2].
Sensory Profile	Reported to have no undesirable aftertaste [2].

A significant breakthrough in 2022 was the discovery of **Oxime V** as a natural product. Researchers from the University of Florida identified it and seven other sweetness-enhancing compounds in 11 different citrus cultivars [1] [3]. This discovery opens avenues for breeding citrus varieties with high levels of these sweeteners and provides a new, natural source for a compound previously only produced in a lab [1].

Experimental Data and Safety

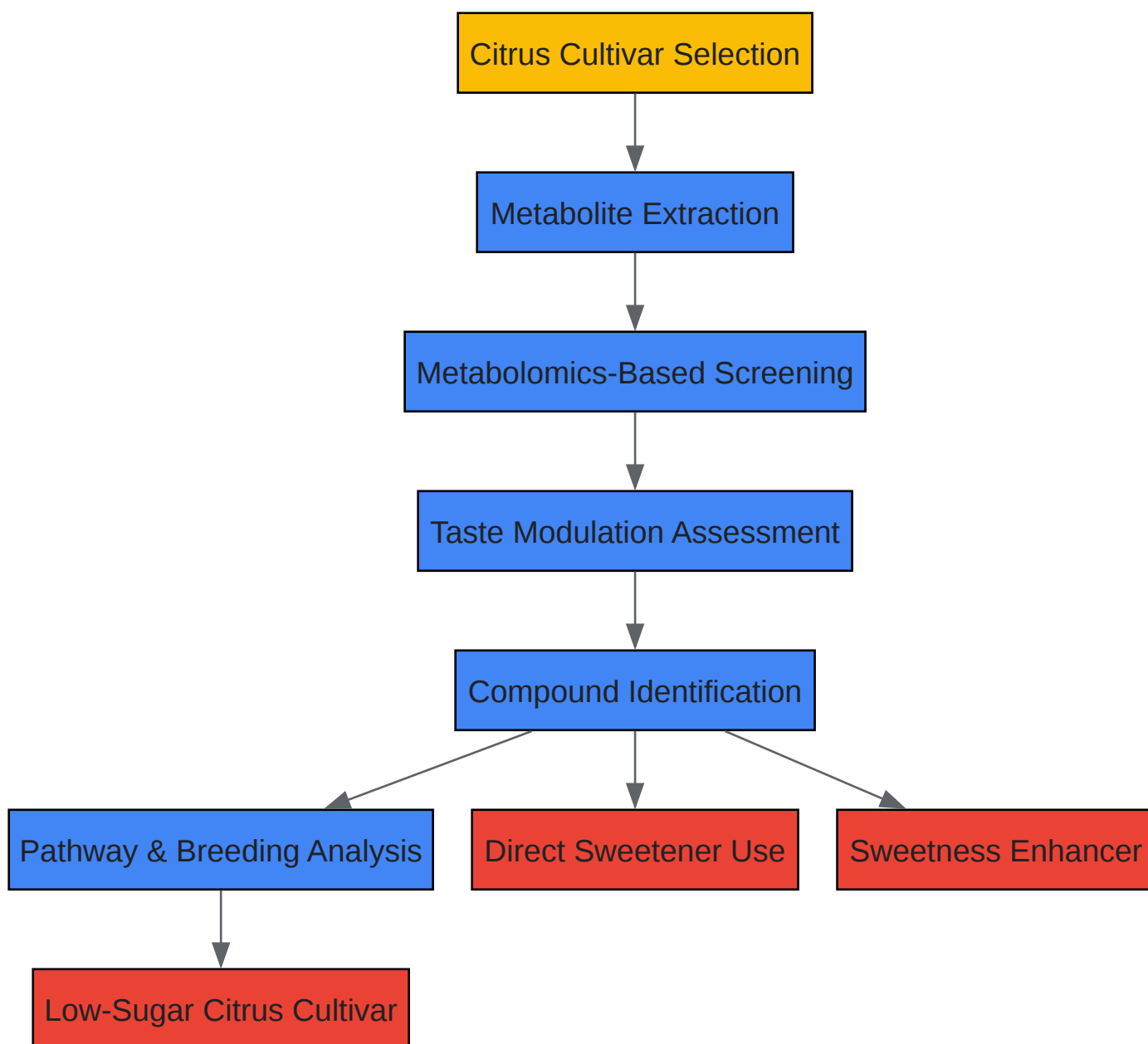
Comprehensive and modern safety data for **Oxime V** in food applications is sparse. The available information comes primarily from a subchronic toxicology study conducted nearly 40 years ago.

Table 2: Summary of Key Toxicological and Activity Data

Study Aspect	Findings & Quantitative Data	Notes
Metabolic Disposition	Readily absorbed and metabolized; excretion nearly quantitative within 48 hours in rats, dogs, and rhesus monkeys [4].	
Major Metabolic Pathways	Oxidation/reduction of cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties; conjugation with glycine; thiomethylation; O-glucuronidation [4].	
Subchronic Toxicity (Rat)	No treatment-related histopathologic lesions in liver, kidney, spleen, testes [4].	Duration: 2 months.
Observed Effects (Rat)	Increased relative liver weight to body weight; increased serum bilirubin level [4].	Dose: ~396.5 mg/kg/day (0.6% in diet).

Application Workflow and Protocol

The following diagram and protocol outline the process from discovery to potential application, based on the recent research.



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Diagram 1: A workflow for discovering and applying sweetening compounds from citrus, illustrating the path from raw material to final application.

Protocol: Metabolomics-Based Screening for Sweetness Modulators in Citrus

This protocol is adapted from the methodology used by Wang et al. (2022) to identify **Oxime V** [1].

- **1. Sample Selection and Preparation**

- **Materials:** Select 11 or more citrus cultivars known for unique flavors. The original study included grapefruit hybrids, sweet oranges, and various mandarins [1].
- **Preparation:** Homogenize fruit flesh or peel tissues. Use liquid nitrogen to snap-freeze the samples to preserve chemical integrity.
- **2. Metabolite Extraction**
 - Extract metabolites using a solvent system like methanol/water/chloroform.
 - Centrifuge the mixture to separate phases and collect the polar phase containing sweet-taste compounds.
 - Concentrate the extracts using a centrifugal vacuum concentrator and reconstitute them for analysis.
- **3. LC-MS Analysis and Data Processing**
 - Analyze samples using **Liquid Chromatography-Mass Spectrometry (LC-MS)** with high-resolution settings.
 - Process the raw MS data using metabolomics software to detect chromatographic peaks and align them across all samples.
 - Use databases to tentatively annotate and identify compounds based on their mass-to-charge ratio and isotopic patterns.
- **4. Sensory Evaluation and Taste Reconstitution**
 - **Sensory Panel:** Train a panel to evaluate the sweetness intensity of the original fruit extracts.
 - **Correlation Analysis:** Statistically correlate the perceived sweetness with the abundance of specific metabolites identified in the LC-MS data.
 - **Reconstitution Assay:** For candidate compounds like **Oxime V**, prepare aqueous solutions at various concentrations and perform sensory tests to confirm sweetness potency and quality.
- **5. Downstream Application Testing**
 - **As a Direct Sweetener:** Incorporate **Oxime V** into model food systems (e.g., acidic beverages, baked goods) at varying levels to determine the effective sucrose replacement ratio.
 - **As a Sweetness Enhancer:** Test its ability to reduce the required sucrose content in a product while maintaining perceived sweetness.
 - **Stability Testing:** Monitor the stability of **Oxime V** under different pH conditions, temperatures, and storage times relevant to the target application.

Research Gaps and Future Directions

The most significant hurdle for the application of **Oxime V** is the lack of **contemporary and comprehensive toxicological studies**. The available data is from 1985 and may not meet modern regulatory standards [4]. Future work should prioritize:

- **Updated Toxicology:** Conducting rigorous studies adhering to OECD and FDA guidelines, including chronic toxicity, carcinogenicity, and effects on the gut microbiome.
- **Regulatory Status Determination:** Investigating the regulatory pathway for **Oxime V**, especially since it has now been found in nature. Its status may differ from purely synthetic sweeteners.
- **Sensory Optimization in Complex Matrices:** Systematic studies are needed to confirm that the "no aftertaste" claim holds true in complex food matrices with other ingredients, beyond simple aqueous solutions.

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